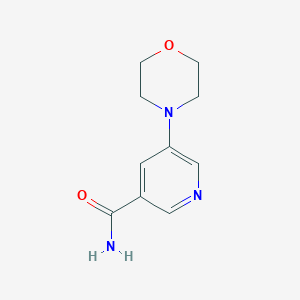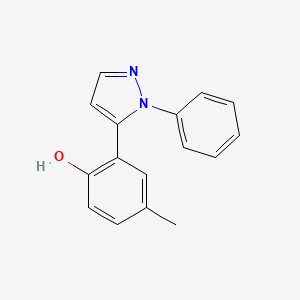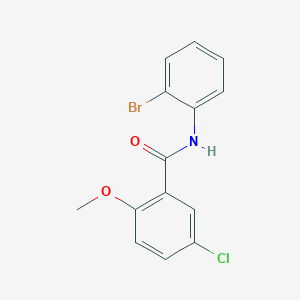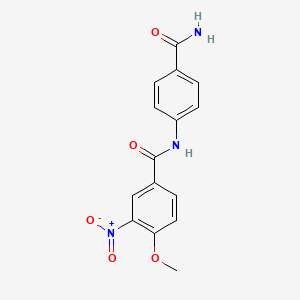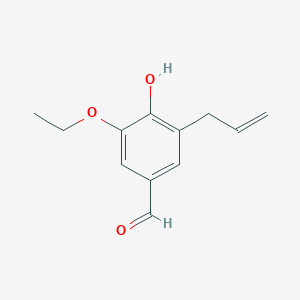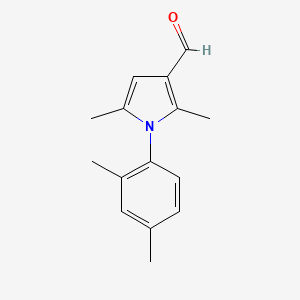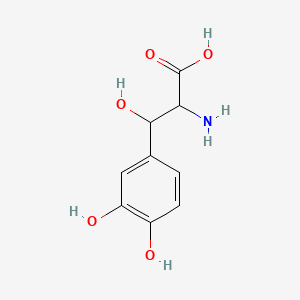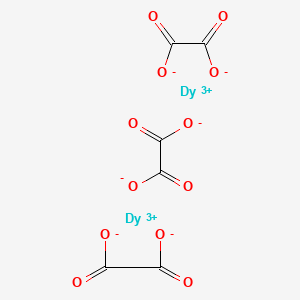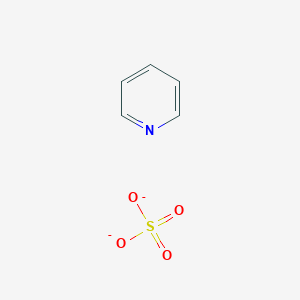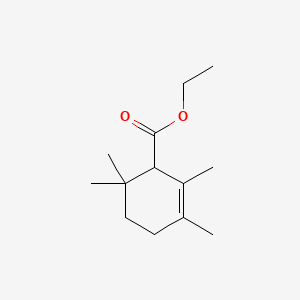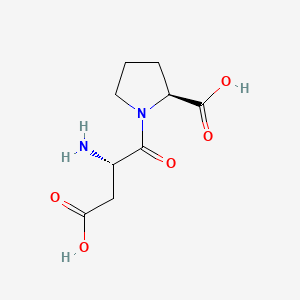
Aspartyl-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspartyl-L-proline, also known as asp-pro, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Aspartyl-L-proline is soluble (in water) and a weakly acidic compound (based on its pKa).
Asp-Pro is a dipeptide.
Scientific Research Applications
Immune Regulation and Angiogenesis
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous peptide that plays a crucial role in immune regulation and promoting angiogenesis. It is produced through the continuous hydrolysis of Thymosin β4 by specific enzymes. Recent studies emphasize its role in tumorigenesis and anti-fibrosis in organs (Liu & Yang, 2023).
Antifibrotic Properties
Ac-SDKP has been identified as a significant antifibrotic agent, particularly in the context of kidney fibrosis and diabetes. It has demonstrated the ability to target specific cellular transition programs, suggesting its critical role in organ protection and its potential therapeutic application in treating fibrotic diseases (Kanasaki, 2020).
Role in Anti-Inflammatory and Anti-Fibrotic Effects
Ac-SDKP is also implicated in the anti-inflammatory and anti-fibrotic effects of certain medications like Angiotensin-Converting Enzyme Inhibitors (ACEis). It is believed to participate in the antifibrotic effects of ACEis by influencing inflammatory cell infiltration and activation of specific protein kinases in organs like the heart and kidney (Peng et al., 2007).
Renal Protection and Fibrosis Attenuation
Ac-SDKP has been observed to provide substantial renal protection and attenuate renal injury, dysfunction, and fibrosis in hypertensive rats. It is noted for its ability to reduce albuminuria and improve renal function without affecting blood pressure, suggesting its potential therapeutic role in managing renal-related diseases (Liao et al., 2010).
Modulation of Cellular Processes
Ac-SDKP has been shown to modulate various cellular processes, including DNA and collagen synthesis in rat cardiac fibroblasts. It acts as a natural inhibitor of cell proliferation and might regulate fibroblast proliferation and collagen synthesis, which are crucial in cardiac protection and reducing fibrosis in hypertensive patients (Rhaleb et al., 2001).
Properties
| 42155-95-3 | |
Molecular Formula |
C9H14N2O5 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O5/c10-5(4-7(12)13)8(14)11-3-1-2-6(11)9(15)16/h5-6H,1-4,10H2,(H,12,13)(H,15,16)/t5-,6-/m0/s1 |
InChI Key |
UKGGPJNBONZZCM-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)N)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)O |
| 42155-95-3 | |
physical_description |
Solid |
sequence |
DP |
synonyms |
Asp-Pro aspartyl-proline aspartylproline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


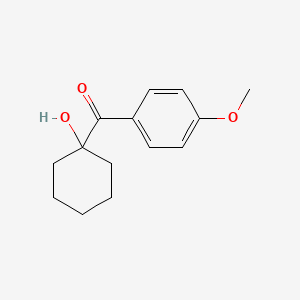
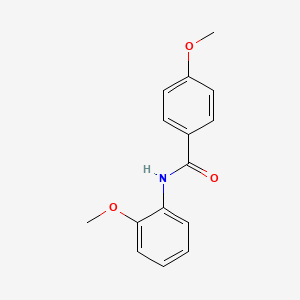
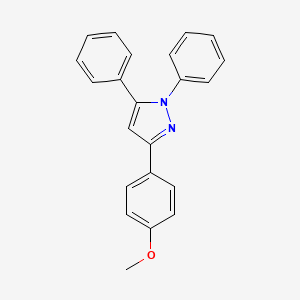
![4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol](/img/structure/B1619426.png)
